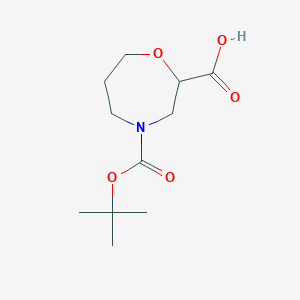

4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carbonsäure

Übersicht

Beschreibung

4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is a chemical compound that belongs to the class of oxazepanes It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development :

4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its oxazepane ring structure is beneficial for developing drugs targeting central nervous system disorders due to its ability to modulate neurotransmitter systems.

Case Study Example :

Research indicates that derivatives of oxazepane compounds exhibit potential as anxiolytic agents. For instance, compounds derived from this oxazepane structure have been shown to interact with GABA receptors, thereby enhancing their therapeutic efficacy against anxiety disorders .

Organic Synthesis

Synthetic Pathways :

This compound is utilized in the synthesis of more complex molecules through various organic reactions such as:

- Nucleophilic Substitution Reactions : The tert-butoxycarbonyl (Boc) group can be removed under mild conditions to yield amines, which are essential in drug synthesis.

- Cyclization Reactions : It can act as a precursor for the formation of cyclic structures that are prevalent in many natural products and pharmaceuticals.

Data Table: Synthetic Reactions Involving 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed | Amines |

| Cyclization | Acidic conditions | Cyclic amines |

| Deprotection | Acidic hydrolysis | Free amine |

Biochemical Applications

Enzyme Inhibition Studies :

The compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that modifications to the oxazepane structure can enhance binding affinity to specific enzymes involved in metabolic pathways.

Case Study Example :

Inhibitory effects on carboxylesterases have been documented, suggesting that this compound could be useful in developing inhibitors for enzymes linked to drug metabolism .

Material Science

Polymer Chemistry :

The compound's functional groups allow it to be incorporated into polymer matrices, enhancing properties like solubility and mechanical strength. This application is particularly relevant in creating drug delivery systems where controlled release is essential.

Wirkmechanismus

Target of Action

The primary target of 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is amines . This compound is used as a protecting group in organic synthesis, particularly in the synthesis of peptides . The compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Mode of Action

The compound interacts with its targets (amines) by forming a protective group . This is achieved through a reaction with di-tert-butyl dicarbonate in the presence of a base . The protective group shields the amines from unwanted reactions during the synthesis process .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides . It forms a protective group around amines, preventing them from reacting with other compounds during the synthesis process . This allows for the successful production of peptides .

Result of Action

The result of the action of 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is the successful synthesis of peptides . By protecting amines from unwanted reactions, the compound allows for the controlled assembly of peptides .

Action Environment

The action of 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is influenced by several environmental factors. For instance, the compound is added to amines under aqueous conditions . The presence of a base, such as sodium hydroxide, is also necessary for the compound to form a protective group around amines . Furthermore, the compound’s efficacy can be affected by the presence of other compounds in the reaction mixture .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid typically involves the reaction of an appropriate oxazepane derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Analyse Chemischer Reaktionen

Types of Reactions

4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazepane derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and acids like trifluoroacetic acid for deprotection .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine derivative, which can be further functionalized for various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butoxycarbonyl-L-phenylalanine: Another Boc-protected amino acid used in peptide synthesis.

tert-Butoxycarbonyl-L-lysine: Similar in structure and used for protecting lysine residues in peptide synthesis.

tert-Butoxycarbonyl-L-alanine: Used for protecting alanine residues in peptide synthesis.

Uniqueness

4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is unique due to its oxazepane ring structure, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Biologische Aktivität

4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid, also known as (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₉NO₅

- Molecular Weight : 245.27 g/mol

- CAS Number : 1273567-44-4

Pharmacological Activity

Research has indicated that 4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid exhibits various biological activities, which can be summarized as follows:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of the bacterial cell membrane integrity.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in treating inflammatory diseases.

3. Anticancer Potential

Preliminary studies suggest that 4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid may possess anticancer activity. In cell line assays, it has been observed to induce apoptosis in cancer cells through the activation of caspase pathways.

4. Neuroprotective Effects

Emerging evidence indicates that this compound may exhibit neuroprotective effects in models of neurodegenerative diseases. It appears to reduce oxidative stress and improve neuronal survival rates in vitro.

Case Studies and Research Findings

The biological activities of 4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid are attributed to its ability to interact with various biological targets:

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

- Cytokine Modulation : The compound may interfere with signaling pathways involved in inflammation, particularly NF-kB signaling.

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial depolarization and caspase activation is observed in cancer cells.

Eigenschaften

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGITYLFOIAYYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCOC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141669-61-5 | |

| Record name | 4-[(tert-butoxy)carbonyl]-1,4-oxazepane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of (2R)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid described in the research paper?

A1: The research presents a novel synthetic route for (2R)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid, a seven-membered lactam, starting from methyl (2R)-glycidate. The key innovation lies in the use of lipase-catalyzed regioselective lactamization to create the seven-membered ring structure []. This enzymatic approach offers advantages such as high selectivity and milder reaction conditions compared to traditional chemical synthesis methods. Furthermore, the researchers employed SpinChem rotating flow cell technology, simplifying the process and allowing for enzyme recycling, which is beneficial for large-scale applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.